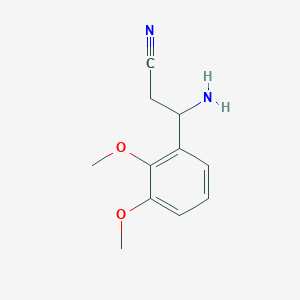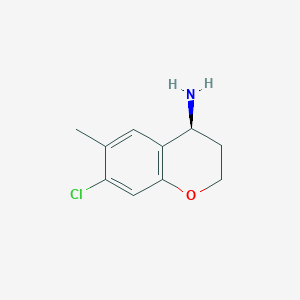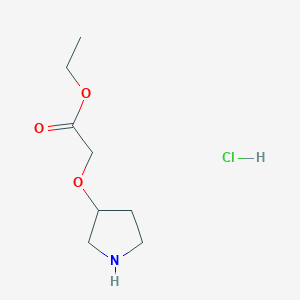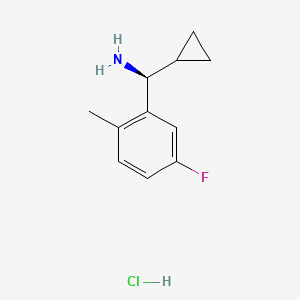
3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile is an organic compound with the molecular formula C11H14N2O2. It is characterized by the presence of an amino group, a nitrile group, and a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile typically involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable amine and a nitrile source. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia (or an amine) and hydrogen cyanide (HCN) to form an α-amino nitrile. The reaction conditions usually require a solvent such as ethanol and a catalyst like ammonium chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) can be employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile involves its interaction with various molecular targets and pathways. The amino and nitrile groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The dimethoxyphenyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-3-(3,4-dimethoxyphenyl)propanenitrile
- 3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile
- 3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile
Uniqueness
3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile is unique due to the specific positioning of the methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical properties and interactions compared to its analogs.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
3-amino-3-(2,3-dimethoxyphenyl)propanenitrile |
InChI |
InChI=1S/C11H14N2O2/c1-14-10-5-3-4-8(11(10)15-2)9(13)6-7-12/h3-5,9H,6,13H2,1-2H3 |
Clave InChI |
CSWRQFLOYNWXOC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC)C(CC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-6-(trifluoromethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one](/img/structure/B13043255.png)

![(1S)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13043259.png)

![4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine](/img/structure/B13043274.png)


![6-Bromo-2-phenylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13043301.png)



![2-Chloro-4-phenoxy-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13043329.png)

![(S)-1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B13043343.png)
